molecular formula C13H9IN2 B12671881 2H-Indazole, 2-(4-iodophenyl)- CAS No. 81265-91-0

2H-Indazole, 2-(4-iodophenyl)-

Cat. No.: B12671881
CAS No.: 81265-91-0
M. Wt: 320.13 g/mol
InChI Key: OLPARULXFXIQHB-UHFFFAOYSA-N
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Description

2H-Indazole, 2-(4-iodophenyl)-: is a heterocyclic aromatic organic compound Indazole derivatives, including 2H-indazole, are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

    Reducing Agents: Sodium borohydride, hydrogen gas.

    Catalysts: Copper acetate, palladium catalysts.

Major Products:

    Oxidation Products: Oxidized derivatives of 2H-indazole.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted indazoles depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2H-Indazole, 2-(4-iodophenyl)- involves its interaction with specific molecular targets. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Properties

CAS No.

81265-91-0

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(4-iodophenyl)indazole

InChI

InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15-16/h1-9H

InChI Key

OLPARULXFXIQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)I

Origin of Product

United States

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